molecular formula C9H12ClN3O3 B11863971 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride

Cat. No.: B11863971
M. Wt: 245.66 g/mol
InChI Key: XDRNSPYYTIKZND-UHFFFAOYSA-N
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Description

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is a heterocyclic compound that features an oxadiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminofurazans with 1,3-diketones in the presence of hydrochloric acid . The reaction conditions often include stirring the mixture at room temperature for a specified period, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to oxadiazolo-pyridine compounds. For instance, a study synthesized new derivatives of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicated significant antimicrobial activity for several synthesized compounds, suggesting that modifications in the oxadiazole structure can enhance efficacy against microbial strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibitions ranged from 51.88% to 86.61%, indicating promising anticancer activity that warrants further exploration of its structural analogs .

Mitochondrial Uncoupling and Metabolic Disease Treatment

Research has also focused on the role of oxadiazolo-pyridine derivatives in mitochondrial uncoupling. For example, compounds like SHM115 have shown potential in increasing energy expenditure and reducing body fat mass in animal models. This property suggests a possible application in treating metabolic diseases such as obesity . The mechanism involves enhancing cellular respiration by dissipating the proton motive force across mitochondrial membranes.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Studies have systematically varied substituents on the oxadiazole ring and analyzed their effects on biological activity. For instance, modifications in the 6-position of oxadiazolo-pyridine derivatives have been linked to enhanced mitochondrial uncoupling effects and improved pharmacokinetic profiles .

Synthesis and Characterization

The synthesis of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride typically involves reactions with various anhydrides and hydrazides. Characterization techniques such as NMR spectroscopy, FTIR spectroscopy, and mass spectrometry are employed to confirm the structures of synthesized compounds and assess their purity .

  • Antimicrobial Evaluation : In a study evaluating new oxadiazol derivatives for antimicrobial properties, several compounds exhibited significant antibacterial effects against common pathogens using disc diffusion methods .
  • Anticancer Activity : A specific derivative demonstrated strong inhibition rates against multiple cancer cell lines during in vitro assays, indicating its potential as an anticancer agent .
  • Mitochondrial Uncoupling : In animal studies, certain derivatives were shown to effectively increase energy expenditure and reduce obesity-related metrics in diet-induced models .

Mechanism of Action

The mechanism of action of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.

    1,3,4-Oxadiazole Derivatives: Similar in structure but with different electronic properties due to the arrangement of atoms.

Uniqueness

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxadiazole derivatives may not be suitable .

Biological Activity

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and related research findings.

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 3-aminofurazans with 1,3-diketones in the presence of hydrochloric acid. The molecular formula is C9H12ClN3O3C_9H_{12}ClN_3O_3 with a molecular weight of 245.66 g/mol. Its IUPAC name is 2-amino-3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)propanoic acid; hydrochloride.

PropertyValue
Molecular FormulaC9H12ClN3O3
Molecular Weight245.66 g/mol
IUPAC Name2-amino-3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)propanoic acid; hydrochloride
InChIInChI=1S/C9H11N3O3.ClH/c10-8(9(13)14)4-6-1-2-12-7(3-6)5-11-15-12;/h1-3,5,8,11H,4,10H2,(H,13,14);1H

Biological Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit a range of biological activities. Notably:

  • Antioxidant Activity : Studies have shown that oxadiazole derivatives can act as antioxidants. For example, a related compound demonstrated significant antioxidant activity measured through various assays including the CUPRAC (cupric acid-reducing antioxidant capacity) assay .
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes such as cholinesterases and glucosidases. These properties are crucial for developing therapeutic agents targeting metabolic diseases and neurodegenerative disorders .
  • Anticancer Properties : Preliminary studies indicate that oxadiazole derivatives can exhibit anticancer effects. For instance, compounds similar to 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride have been tested against pancreatic cancer cell lines (PANC-1), showing significant cytotoxicity and apoptotic signaling pathways activation .

The mechanism of action involves the binding of the compound to specific molecular targets such as enzymes or receptors. This interaction modulates their activity and leads to various biological effects. The exact pathways can vary based on the biological system involved and the specific application being studied.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antioxidant and Enzyme Inhibition Study : A study highlighted the antioxidant capabilities and enzyme inhibitory effects of oxadiazole compounds. It demonstrated significant inhibition of glucosidase activity which is relevant for diabetes management .
  • Anticancer Efficacy : Research involving pancreatic cancer cell lines showed that certain oxadiazole derivatives could induce apoptosis through specific signaling pathways. This suggests potential utility in cancer therapeutics .

Properties

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

2-amino-3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11N3O3.ClH/c10-8(9(13)14)4-6-1-2-12-7(3-6)5-11-15-12;/h1-3,5,8,11H,4,10H2,(H,13,14);1H

InChI Key

XDRNSPYYTIKZND-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNO2)C=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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